

# Clinical Trial Evidence for Ipatasertib and Biomarker Status

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

Cat. No.: S001406

[Get Quote](#)

| Trial Name & Phase | Cancer Type & Population | Treatment Arms | Biomarker Group & Results (PFS) | Biomarker Group & Results (OS) |
|--------------------|--------------------------|----------------|---------------------------------|--------------------------------|
|--------------------|--------------------------|----------------|---------------------------------|--------------------------------|

| **IPATential150 (Phase 3)** [1] Final Analysis | mCRPC • ITT Population • PTEN loss (IHC) | **Ipatasertib** + Abiraterone vs Placebo + Abiraterone | ITT: sHR 0.91 (0.79-1.07) PTEN loss (IHC): sHR 0.94 (0.76-1.17) | ITT: Not formally tested PTEN loss (IHC): sHR 0.94 (0.76-1.17), p=0.57 | | **IPATunity130 (Phase 3)** [2] Cohort A | Metastatic TNBC • PIK3CA/AKT1/PTEN-altered | **Ipatasertib** + Paclitaxel vs Placebo + Paclitaxel | HR 1.02 (0.71-1.45) Median: 7.4 vs 6.1 months | HR 1.08 (0.73-1.58) Median: 24.4 vs 24.9 months | | **IPATunity130 (Phase 3)** [3] Cohort B | HR+ HER2- aBC • PIK3CA/AKT1/PTEN-altered | **Ipatasertib** + Paclitaxel vs Placebo + Paclitaxel | HR 1.00 (0.71-1.40) Median: 9.3 vs 9.3 months | Not reported in results | | **LOTUS (Phase 2)** [4] | Metastatic TNBC • ITT Population • PIK3CA/AKT1/PTEN-altered | **Ipatasertib** + Paclitaxel vs Placebo + Paclitaxel | ITT: HR 0.60 (0.37-0.98) Altered: HR 0.44 (0.20-0.99) | ITT: HR 0.62 (0.37-1.05) Altered: HR 0.90 (0.38-2.15) | | **FAIRLANE (Phase 2)** [5] | Early TNBC • PIK3CA/AKT1/PTEN-altered | **Ipatasertib** + Paclitaxel vs Placebo + Paclitaxel | Associated with enriched benefit (no HR reported) | Trial not powered for OS |

**Abbreviations:** mCRPC (metastatic castration-resistant prostate cancer); TNBC (triple-negative breast cancer); HR+ HER2- aBC (hormone receptor-positive, HER2-negative advanced breast cancer); PFS (Progression-Free Survival); OS (Overall Survival); HR (Hazard Ratio); sHR (stratified Hazard Ratio); IHC (Immunohistochemistry).

## Biomarker Assessment Methodologies

The clinical trials employed different methodologies to determine biomarker status, which is critical for understanding the results.

- **Next-Generation Sequencing (NGS):** This was the primary method in the IPATunity130 and LOTUS trials for detecting mutations in **PIK3CA** (activating) and **AKT1** (activating), as well as inactivating alterations in **PTEN** [2] [3] [4]. The IPATential150 trial also performed exploratory NGS assessments [1].
- **Immunohistochemistry (IHC):** This method was used to detect **PTEN protein loss**. It was the primary biomarker in the IPATential150 trial for prostate cancer and was also used in the FAIRLANE trial [1] [5]. PTEN loss by IHC does not always correlate perfectly with genomic alterations [1].
- **Reverse-Phase Protein Microarrays (RPPA):** In the FAIRLANE trial, RPPA was used on laser-capture microdissected tumor samples to quantitatively measure protein expression and phosphorylation states (e.g., pAKT Ser473, pAKT Thr308). This functional proteomics approach aims to directly measure pathway activity rather than just genomic alterations [5].

## Biological Pathways and Experimental Workflows

The following diagram illustrates the PI3K/AKT signaling pathway and the mechanism of action of **ipatasertib**, providing context for its investigation in cancers with relevant biomarker alterations.



[Click to download full resolution via product page](#)

The experimental workflow for biomarker analysis in these trials, particularly the FAIRLANE study, involved sophisticated proteomic techniques to link genomic alterations with functional pathway activity.



[Click to download full resolution via product page](#)

## Interpretation of Biomarker Data and Future Directions

The collective data suggests that while **PI3K/AKT pathway alterations are a rational starting point for patient selection, they are not consistently sufficient to predict meaningful clinical benefit from ipatasertib in late-phase trials.**

- **Contrasting Phase II and Phase III Results:** The promising efficacy seen in the Phase II LOTUS trial in TNBC, particularly in the biomarker-altered subgroup, was not confirmed in the subsequent Phase III IPATunity130 trial [2] [4]. This highlights the perils of relying on early-phase, subgroup analyses and the critical need for validation in larger, dedicated studies.

- **Functional Biomarkers May Be More Informative:** Exploratory analysis from the FAIRLANE trial indicated that high baseline levels of phosphorylated AKT (pAKT), a direct measure of pathway activity, were associated with a greater benefit from **ipatasertib**, even in tumors without canonical PIK3CA/AKT1/PTEN alterations [5]. This suggests that **functional proteomic readouts like pAKT may be more predictive than genomic alterations alone.**
- **Challenges in Biomarker Validation:** The inconsistent results across trials and cancer types underscore the complexity of the PI3K/AKT pathway and the influence of other molecular factors. The biomarkers for benefit from AKT inhibition are still not fully understood and require further prospective validation [1] [2].

In summary, the validation of PIK3CA/AKT1/PTEN status for **ipatasertib** has proven challenging. Future research should focus on functional pathway activity measures and more integrated biomarker models to better identify the patient populations most likely to benefit from AKT inhibition.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Final Overall Survival and Molecular Data Associated with Clinical... [pubmed.ncbi.nlm.nih.gov]
2. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1 ... [pubmed.ncbi.nlm.nih.gov]
3. plus paclitaxel for Ipatasertib / PIK 1/ 3 -altered hormone... CA AKT PTEN [link.springer.com]
4. Early OS Data Support Phase III Trial With AKT Inhibitor Ipatasertib ... [onclive.com]
5. Functional Mapping of AKT Signaling and Biomarkers of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Trial Evidence for Ipatasertib and Biomarker Status].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001406#ipatasertib-biomarker-validation-pik3ca-akt-pten-status>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)